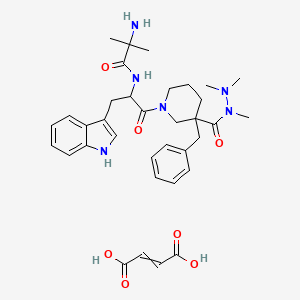![molecular formula C51H101NO5 B11930131 8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)
8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate is a synthetic compound known for its unique structure and properties. It is an amino lipid with ester bonds located adjacent to the nitrogen amine. This compound is particularly notable for its ability to encapsulate mRNA efficiently, making it a valuable component in the preparation of mRNA nanocarriers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate involves multiple steps. One common method includes the esterification of hexyldecanoic acid with octanol in the presence of a catalyst. The resulting ester is then reacted with an amino alcohol, such as 3-hydroxypropylamine, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and esters.
Applications De Recherche Scientifique
8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Utilized in the development of mRNA vaccines and gene therapy vectors due to its ability to encapsulate and deliver nucleic acids efficiently.
Industry: Applied in the formulation of nanocarriers for drug delivery and cosmetic products.
Mécanisme D'action
The compound exerts its effects primarily through its ability to encapsulate and deliver mRNA. The ester bonds and amino groups facilitate the formation of stable complexes with nucleic acids. Upon cellular uptake, the compound undergoes endosomal escape, releasing the mRNA into the cytoplasm for translation. This process involves interactions with cellular membranes and the formation of nonbilayer lipid structures, promoting membrane destabilization and mRNA release .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl]amino]octanoate
- BP Lipid 220
Uniqueness
8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate is unique due to its specific ester and amino group arrangement, which enhances its ability to encapsulate and deliver mRNA efficiently. Compared to similar compounds, it offers a better balance of delivery efficiency and pharmacokinetics, as well as a rapid lipid clearance profile .
Propriétés
Formule moléculaire |
C51H101NO5 |
|---|---|
Poids moléculaire |
808.3 g/mol |
Nom IUPAC |
8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate |
InChI |
InChI=1S/C51H101NO5/c1-5-9-13-17-23-31-40-48(38-29-15-11-7-3)50(54)56-46-35-27-21-19-25-33-42-52(44-37-45-53)43-34-26-20-22-28-36-47-57-51(55)49(39-30-16-12-8-4)41-32-24-18-14-10-6-2/h48-49,53H,5-47H2,1-4H3 |
Clé InChI |
AIVVOIDSKBHJDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B11930063.png)
![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)



![7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol](/img/structure/B11930088.png)



![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)


